4-Ethoxy-7-methylcoumarin
Overview
Description
4-Ethoxy-7-methylcoumarin, also known as 7-ethoxy-4-methyl-2H-chromen-2-one, is a coumarin derivative with the molecular formula C12H12O3 and a molecular weight of 204.22 g/mol . Coumarins are a class of organic compounds known for their fragrant properties and are widely used in perfumes, cosmetics, and as flavoring agents. This compound is particularly noted for its applications in scientific research and industry due to its unique chemical properties.
Preparation Methods
The synthesis of 4-Ethoxy-7-methylcoumarin typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of a catalyst. One common method involves reacting methyl acetoacetate with 3-ethoxyphenol in the presence of boron trifluoride dihydrate . The reaction conditions usually include heating the mixture to facilitate the condensation process, followed by purification steps to isolate the desired product.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
4-Ethoxy-7-methylcoumarin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group, forming hydroxy derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Ethoxy-7-methylcoumarin has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethoxy-7-methylcoumarin involves its interaction with various molecular targets. In biological systems, it acts as a substrate for cytochrome P450 enzymes, undergoing O-deethylation to form 7-hydroxy-4-methylcoumarin . This reaction is crucial for studying enzyme kinetics and the metabolic pathways of coumarin derivatives. The compound’s fluorescence properties also make it useful for detecting and quantifying enzyme activity.
Comparison with Similar Compounds
4-Ethoxy-7-methylcoumarin can be compared with other coumarin derivatives such as:
7-Hydroxy-4-methylcoumarin: Known for its strong fluorescence and use in similar enzyme assays.
4-Methylumbelliferone: Widely used in biochemical assays and as a fluorescent marker.
7-Methoxycoumarin: Another coumarin derivative with applications in fluorescence studies and enzyme assays.
What sets this compound apart is its unique ethoxy group at the 7-position, which influences its chemical reactivity and fluorescence properties, making it particularly useful in specific analytical and research applications.
Properties
IUPAC Name |
4-ethoxy-7-methylchromen-2-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-3-14-10-7-12(13)15-11-6-8(2)4-5-9(10)11/h4-7H,3H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNGBKYOCBSSOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)OC2=C1C=CC(=C2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351000 | |
Record name | ST060212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75590-53-3 | |
Record name | ST060212 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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